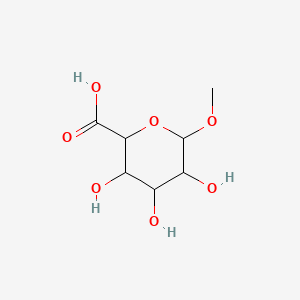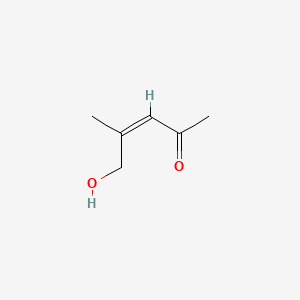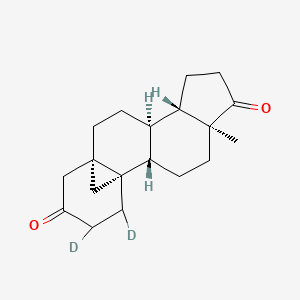
5b,19-Cycloandrostane-3,17-dione-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta,19-Cycloandrostane-3,17-dione-d2 is a stable isotope-labeled compound with the molecular formula C19H24D2O2 and a molecular weight of 288.42 . This compound is a derivative of androstane, a steroid structure, and is used primarily in scientific research.
Analyse Chemischer Reaktionen
5beta,19-Cycloandrostane-3,17-dione-d2 can undergo various chemical reactions typical of steroid compounds. These reactions include:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5beta,19-Cycloandrostane-3,17-dione-d2 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reference material in mass spectrometry-based proteomics to study protein structures and functions.
Metabolic Studies: It is used to trace metabolic pathways and understand the biotransformation of steroid compounds in biological systems.
Pharmacokinetics: The compound helps in studying the absorption, distribution, metabolism, and excretion of steroid-based drugs.
Wirkmechanismus
The mechanism of action of 5beta,19-Cycloandrostane-3,17-dione-d2 involves its interaction with specific molecular targets and pathways. As a steroid derivative, it can interact with steroid receptors and enzymes involved in steroid metabolism. The deuterium labeling allows for precise tracking and analysis of its metabolic fate in biological systems .
Vergleich Mit ähnlichen Verbindungen
5beta,19-Cycloandrostane-3,17-dione-d2 can be compared with other similar steroid compounds such as:
Androstane-3,17-dione: A non-deuterated version of the compound with similar chemical properties but without the isotopic labeling.
Testosterone: Another steroid compound with a similar backbone but different functional groups, leading to distinct biological activities.
Estradiol: A steroid hormone with a similar structure but different functional groups and biological roles.
The uniqueness of 5beta,19-Cycloandrostane-3,17-dione-d2 lies in its deuterium labeling, which provides advantages in research applications requiring precise tracking and analysis .
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
(1S,2S,5S,9S,10R,13S)-16,17-dideuterio-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione |
InChI |
InChI=1S/C19H26O2/c1-17-7-6-15-13(14(17)2-3-16(17)21)5-8-18-10-12(20)4-9-19(15,18)11-18/h13-15H,2-11H2,1H3/t13-,14-,15-,17-,18+,19-/m0/s1/i4D,9D/t4?,9?,13-,14-,15-,17-,18+,19- |
InChI-Schlüssel |
ZXOGTZPVVUQMNN-PMXQUIAKSA-N |
Isomerische SMILES |
[2H]C1C([C@@]23C[C@@]2(CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)CC1=O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC45C3(C4)CCC(=O)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



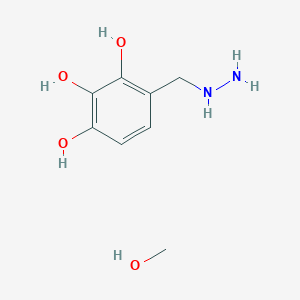

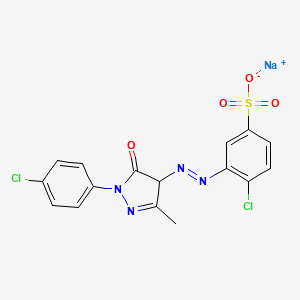

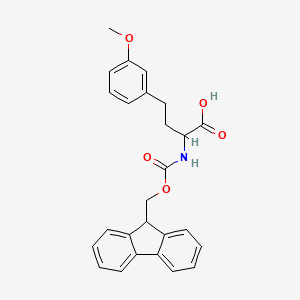

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
